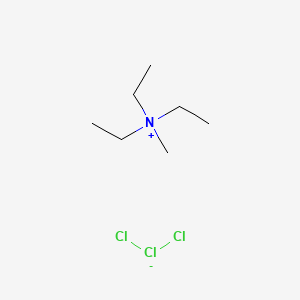
Triethyl-methylammonium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-methylammonium trichloride (TMT) is an organochloride compound that is used in various scientific research applications. It is a quaternary ammonium salt with the molecular formula C6H15NCl3. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Triethyl-methylammonium trichloride has been used in various scientific research applications. It has been used in biochemistry and molecular biology studies to study protein-protein interactions, protein folding, and enzyme catalysis. It has also been used in cell biology research to study cell adhesion, signal transduction, and cell migration. In addition, it has been used in neuroscience research to study synaptic plasticity and neuronal development.
Mechanism of Action
Triethyl-methylammonium trichloride is an inhibitor of protein-protein interactions. It binds to the hydrophobic pockets of proteins and prevents them from interacting with other proteins. This prevents the formation of complexes and can be used to study protein-protein interactions in vitro.
Biochemical and Physiological Effects
Triethyl-methylammonium trichloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. It has also been found to inhibit the production of certain enzymes and proteins, such as proteases, kinases, and phosphatases. In addition, it has been found to inhibit the uptake of certain ions, such as calcium and magnesium.
Advantages and Limitations for Lab Experiments
The main advantage of using Triethyl-methylammonium trichloride in lab experiments is its ability to inhibit protein-protein interactions. This makes it ideal for studying protein-protein interactions in vitro. However, it can also have some disadvantages. For example, it can be toxic at high concentrations and can cause cell death. In addition, it can also interfere with other biochemical reactions.
Future Directions
There are several potential future directions for research on Triethyl-methylammonium trichloride. One potential direction is to further study its effects on cell signaling and cell migration. Another potential direction is to study its effects on neurological processes, such as synaptic plasticity and neuronal development. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to study the effects of drugs on biochemical and physiological processes.
Synthesis Methods
Triethyl-methylammonium trichloride can be synthesized from the reaction of triethylmethylamine (TEMA) and hydrochloric acid (HCl). The reaction is carried out in an anhydrous environment to prevent the formation of water. The reaction produces a white solid that is then purified and dried. The resulting product is Triethyl-methylammonium trichloride.
properties
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

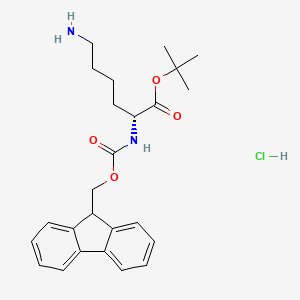
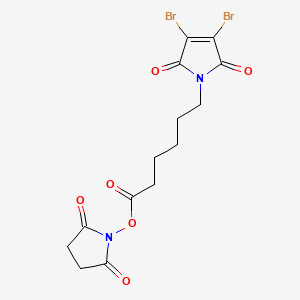
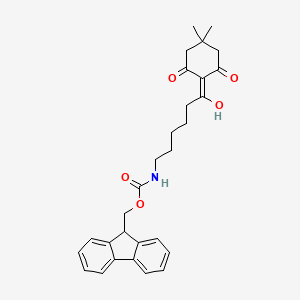
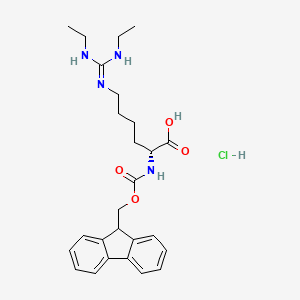
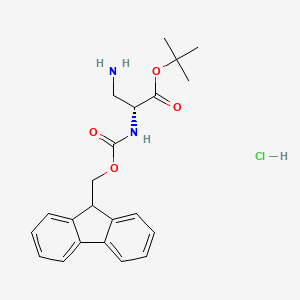
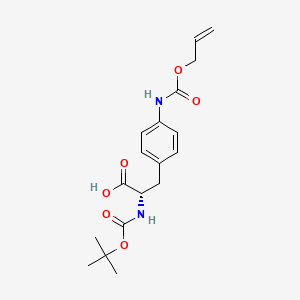
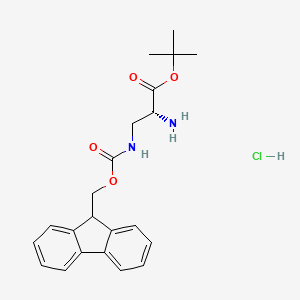


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)